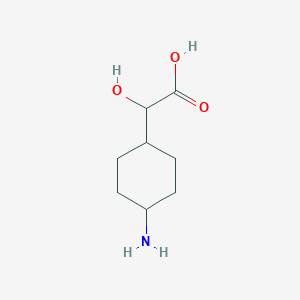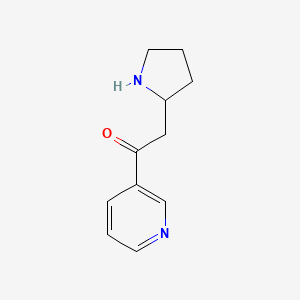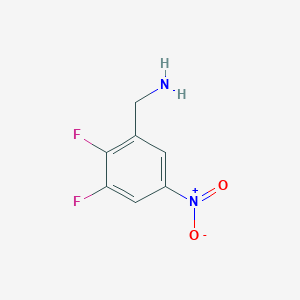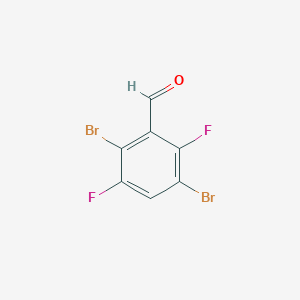![molecular formula C46H30 B13083633 2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)
2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of biphenyl and naphthalene groups attached to an anthracene core, which contributes to its stability and luminescent properties. It is commonly used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent thermal and photophysical properties .
準備方法
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong luminescent properties.
Biology: The compound’s fluorescence makes it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its luminescent properties can be harnessed to target and destroy cancer cells.
Industry: It is widely used in the production of OLEDs and other optoelectronic devices, where its stability and efficiency contribute to the performance of these devices
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene primarily involves its interaction with light. When exposed to light, the compound absorbs photons and transitions to an excited state. It then releases energy in the form of fluorescence as it returns to its ground state. This process is utilized in various applications, such as in OLEDs, where the compound emits light when an electric current is applied .
類似化合物との比較
Similar compounds to 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene include:
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene: Known for its luminescent properties and used in similar applications.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Another compound used in OLEDs, with slightly different structural properties.
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene: Used in optoelectronic devices, with a different arrangement of naphthalene groups
The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene lies in its specific structural arrangement, which provides a balance of stability, luminescence, and reactivity, making it highly suitable for advanced scientific and industrial applications.
特性
分子式 |
C46H30 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC名 |
9,10-dinaphthalen-2-yl-2-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C46H30/c1-2-10-31(11-3-1)34-18-20-35(21-19-34)38-26-27-43-44(30-38)46(40-25-23-33-13-5-7-15-37(33)29-40)42-17-9-8-16-41(42)45(43)39-24-22-32-12-4-6-14-36(32)28-39/h1-30H |
InChIキー |
WXIVUNHVLAMNDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)

![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)






![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)
